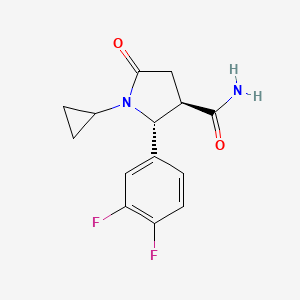

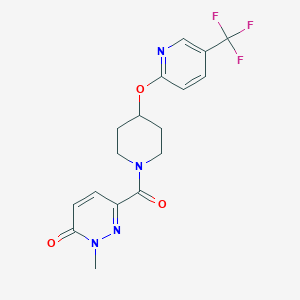

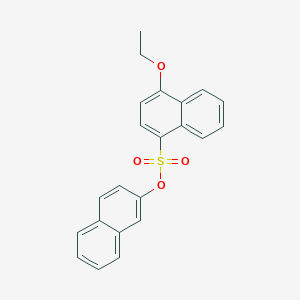

Ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate, also known as ETT or Etazolate, is a synthetic compound that belongs to the class of thienothiazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a closely related compound, has been utilized in the synthesis of various biologically active compounds. These derivatives have been explored for their antimicrobial and anti-inflammatory activities. Notably, some compounds exhibit promising biological activity, highlighting the potential of ethyl 2-(2-piperidylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate derivatives in medicinal chemistry (Narayana et al., 2006).

Chemical Synthesis and Derivatives

Research has shown that the acylation of ethyl 2-amino-thiophene-3-carboxylates, followed by subsequent reactions, can lead to the creation of compounds with potentially useful properties. This process illustrates the chemical versatility of compounds related to this compound (Sauter et al., 1976).

Novel Polyfunctional Substitutes

The synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones has been explored. This research demonstrates the potential of thiophene derivatives in creating diverse and complex chemical structures (Fu & Wang, 2008).

Antimicrobial Activity

A study using 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, a compound similar in structure, resulted in derivatives that displayed antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Faty et al., 2010).

Reaction with Secondary Amines

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, produce various derivatives. This research shows the reactivity of thiophene derivatives in organic synthesis (Vasileva et al., 2018).

Disperse Dyes Synthesis

Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester has been synthesized and used to produce novel styryl dyes. These dyes have applications in coloring materials like polyester, demonstrating the application of thiophene derivatives in dye chemistry (Rangnekar & Sabnis, 2007).

Antiproliferative Activity

A novel series of thiophene derivatives have been prepared and tested for their antiproliferative activity. This study shows the potential use of thiophene derivatives in cancer research, particularly in developing treatments for breast and colon cancer (Ghorab et al., 2013).

Antiinflammatory Activity

The synthesis of certain thienopyrimidine derivatives, related to this compound, has demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in inflammation-related disorders (El-kerdawy et al., 1996).

Propriétés

IUPAC Name |

ethyl 2-[(2-piperidin-1-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-2-23-18(22)16-13(14-7-6-10-24-14)12-25-17(16)19-15(21)11-20-8-4-3-5-9-20/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJJYLDYDDGVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)